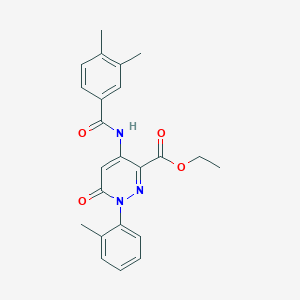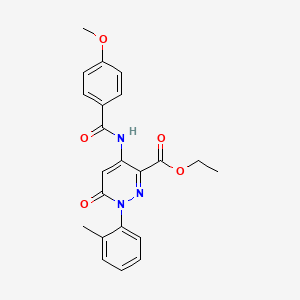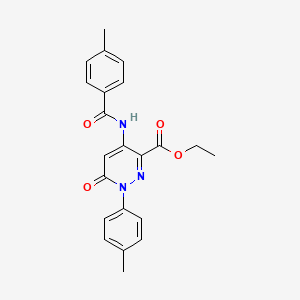![molecular formula C18H18N2O2 B6483166 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-59-1](/img/structure/B6483166.png)
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine moiety, which is a bicyclic structure consisting of a furan ring (a five-membered ring with oxygen) fused with a pyridine ring (a six-membered ring with nitrogen). The molecule also has a carboxamide group (-CONH2), which is a common functional group in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The carboxamide group might be involved in reactions such as hydrolysis, reduction, and condensation. The furo[3,2-b]pyridine moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability. Unfortunately, without specific data, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide has been studied extensively in scientific research due to its potential applications. It has been used in various studies to investigate the effects of various drugs on the body. It has also been used to study the effects of various hormones and neurotransmitters on the brain. Additionally, it has been used to study the effects of various toxins on the body, as well as to investigate the effects of various environmental pollutants on the environment.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then activates a cascade of biochemical and physiological effects. Additionally, this compound has been found to interact with certain enzymes, which can alter their activity and thus affect the body in various ways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, hormones, and neurotransmitters, as well as to alter the activity of certain receptors. Additionally, it has been found to have an effect on the metabolism of certain drugs and toxins, as well as to affect the activity of certain cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide in lab experiments has several advantages. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it is relatively non-toxic, and it has a wide range of biochemical and physiological effects. However, it is important to note that this compound is not suitable for use in clinical trials due to its potential toxicity.
Direcciones Futuras
There are many possible future directions for research involving 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide. These include further studies into the biochemical and physiological effects of the compound, as well as further investigation into its potential applications in scientific research. Additionally, further research into the potential toxicity of this compound is necessary in order to ensure its safe use in lab experiments. Finally, there is a need for further research into the potential therapeutic applications of this compound, as it has shown promise as a potential therapeutic agent for a variety of conditions.
Métodos De Síntesis
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide can be synthesized from a variety of starting materials, such as 2,4,6-trimethylphenylboronic acid, isobutyric acid, and N-methyl-2-furoic acid. The most commonly used method for the synthesis of this compound is the reaction of 2,4,6-trimethylphenylboronic acid with N-methyl-2-furoic acid in the presence of isobutyric acid. This reaction produces this compound in a yield of up to 95%.
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-7-11(2)17(12(3)8-10)20-18(21)16-9-14-15(22-16)6-5-13(4)19-14/h5-9H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPCOYAKNZULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)



![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)
![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)
![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)
![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)
![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)
![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)